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Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a
trans-cyclooctene (TCO) is a powerful bioorthogonal click chemistry tool enabling the specific
and efficient labeling of biomolecules in living systems.[1] This method's rapid, catalyst-free
kinetics and high specificity make it ideal for live-cell imaging, flow cytometry, and in vivo
studies.[2][3]

This document provides detailed application notes and protocols for a two-step labeling
strategy for live cells, conceptually referred to as ICG-TCO labeling. This approach involves the
pre-targeting of live cells with a TCO-modified molecule (e.g., an antibody), followed by labeling
with an Indocyanine Green (ICG)-tetrazine conjugate. ICG, a near-infrared (NIR) fluorescent
dye, offers advantages for in vivo imaging due to its deep tissue penetration and low
autofluorescence.[4]

Principle of the Method

The ICG-TCO labeling strategy is based on a pre-targeting approach.[5] First, a biomolecule
functionalized with a TCO group, such as an antibody specific to a cell surface antigen, is
introduced to the live cells. This TCO-modified molecule binds to its target on the cell surface.
After an incubation period to allow for binding and clearance of unbound molecules, an ICG-
tetrazine conjugate is added. The tetrazine moiety of the ICG conjugate rapidly and specifically
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reacts with the TCO group on the cell-bound molecule via an IEDDA reaction, resulting in
covalent labeling of the target cells with the ICG fluorophore.

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine ligation, providing a
reference for experimental design.

Table 1: Reaction Kinetics and Labeling Conditions

Parameter Value Notes

The reaction is exceptionally
fast, allowing for efficient
Second-Order Rate Constant labeling at low concentrations.
103 - 10° M—1s71
(k2) The exact rate depends on the
specific tetrazine and TCO

structures.

) ) Optimal concentration should
TCO-Antibody Incubation

) 10-100 nM be determined empirically for
Concentration _
each antibody and cell type.
Incubation at 37°C allows for
TCO-Antibody Incubation Time 30 - 60 minutes efficient binding to the cell

surface target.

The optimal concentration

] ) should be determined to
ICG-Tetrazine Labeling o ] ] )
] 1-10uM maximize signal-to-noise while
Concentration L )
minimizing potential

cytotoxicity.

] ) ] ] The reaction is typically rapid
ICG-Tetrazine Incubation Time 15 - 60 minutes
at room temperature or 37°C.

Table 2: ICG Spectral Properties
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Parameter Wavelength (nm) Notes

In blood plasma at low

Excitation Maximum (Aex) ~780 nm )
concentrations.

Emission Maximum (Aem) ~830 nm In blood plasma.

Experimental Protocols
Protocol 1: Modification of Antibodies with TCO-NHS
Ester

This protocol describes the functionalization of a primary antibody with TCO groups using an N-
hydroxysuccinimide (NHS) ester derivative.

Materials:

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

TCO-PEGN-NHS ester

Anhydrous DMSO or DMF

Quenching buffer (1 M Tris-HCI, pH 8.0)

Desalting spin column or dialysis cassette
Procedure:

» Buffer Exchange: Ensure the antibody is in an amine-free buffer at a concentration of 1-5
mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

o Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution
of the TCO-PEGN-NHS ester in anhydrous DMSO or DMF.

o Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the
protein solution.
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 Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

* Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final
concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

 Purification: Remove excess, unreacted TCO-NHS ester using a desalting column
equilibrated with the desired storage buffer (e.g., PBS).

e Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry.

o Storage: The TCO-labeled antibody is now ready for use or can be stored at 4°C.

Protocol 2: Pre-targeting and ICG-Tetrazine Labeling of
Live Cells for Fluorescence Microscopy

This protocol outlines the two-step labeling of live cells for subsequent analysis by fluorescence
microscopy.

Materials:

o Live cells cultured on glass-bottom dishes

o TCO-modified antibody (from Protocol 1)

o |CG-tetrazine conjugate

 Live-cell imaging medium (e.g., phenol red-free medium with 25 mM HEPES)
¢ Phosphate-Buffered Saline (PBS), pH 7.4

» Fluorescence microscope with appropriate filter sets for ICG

Procedure:

o Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and
reach the desired confluency.

» Pre-targeting:
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o Replace the culture medium with pre-warmed live-cell imaging medium.
o Add the TCO-labeled antibody to the cells at a final concentration of 10-100 nM.

o Incubate for 30-60 minutes at 37°C in a CO:2 incubator.

e Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium
to remove unbound antibody.

e |CG-Tetrazine Labeling:

o Prepare a working solution of ICG-tetrazine in live-cell imaging medium at a final
concentration of 1-5 uM.

o Add the ICG-tetrazine solution to the cells.
o Incubate for 15-30 minutes at 37°C, protected from light.

» Final Wash: Gently wash the cells two to three times with pre-warmed live-cell imaging
medium.

e Imaging: Image the cells using a fluorescence microscope equipped with appropriate laser
lines and filters for ICG (e.qg., excitation ~780 nm, emission ~830 nm).

Protocol 3: Labeling of Live Cells for Flow Cytometry

This protocol details the labeling of a cell suspension for analysis by flow cytometry.
Materials:

¢ Suspension of live cells

o TCO-modified antibody (from Protocol 1)

o |CG-tetrazine conjugate

e FACS buffer (e.g., PBS with 1% BSA)

» Flow cytometer with appropriate lasers and detectors for ICG

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

Cell Preparation: Harvest cells and wash them once with ice-cold FACS buffer. Resuspend
the cells in FACS buffer to a concentration of 1x10° cells/mL.

Pre-targeting:

o Add the TCO-labeled antibody to the cell suspension at a final concentration of 10-100
nM.

o Incubate for 30-60 minutes on ice or at 4°C.

Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound
antibody. Centrifuge at 300-500 x g for 5 minutes for each wash.

ICG-Tetrazine Labeling:

o Resuspend the cell pellet in FACS buffer.

o Add the ICG-tetrazine solution to a final concentration of 1-10 uM.

o Incubate for 15-30 minutes at room temperature, protected from light.

Final Wash: Wash the cells twice with 2 mL of ice-cold FACS buffer.

Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and
analyze on a flow cytometer equipped for ICG detection.

Protocol 4: Cell Viability Assessment

It is recommended to assess cell viability after the labeling procedure to ensure the reagents

and protocol are not cytotoxic. Standard cell viability assays can be employed.

Recommended Assays:

Trypan Blue Exclusion Assay: A simple, rapid method to determine membrane integrity.

Calcein-AM Assay: A fluorescence-based assay where viable cells with intact membranes
and active esterases fluoresce green.
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o MTT/XTT Assay: Colorimetric assays that measure metabolic activity as an indicator of cell
viability.

General Procedure (Example with Calcein-AM):

 After the final wash step in Protocol 2 or 3, incubate the labeled cells with Calcein-AM
according to the manufacturer's instructions.

e Image the cells using the appropriate filter set for Calcein (e.g., 494 nm excitation, 517 nm
emission).

¢ Quantify the percentage of viable (green fluorescent) cells.

o Compare the viability of labeled cells to that of unlabeled control cells.

Visualizations
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Caption: Workflow for two-step ICG-TCO labeling of live cells.

Caption: Molecular mechanism of ICG-TCO labeling on the cell surface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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